molecular formula C8H13N B13944868 2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole CAS No. 92658-01-0

2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Cat. No.: B13944868
CAS No.: 92658-01-0
M. Wt: 123.20 g/mol
InChI Key: MJHCTOFBWVYXSV-UHFFFAOYSA-N
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Description

2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a heterocyclic organic compound with the molecular formula C8H13N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable cyclopentane derivative with an amine under acidic or basic conditions to form the desired pyrrole ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole: A structurally similar compound with different substituents.

    2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole: Another analog with slight variations in the molecular structure.

Uniqueness

2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92658-01-0

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C8H13N/c1-6-5-7-3-2-4-8(7)9-6/h7-8H,2-5H2,1H3

InChI Key

MJHCTOFBWVYXSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2CCCC2C1

Origin of Product

United States

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